1,2-Ethanedithiobis(trimethylsilane)

Thioacetalization Carbonyl protection Regioselectivity

1,2-Ethanedithiobis(trimethylsilane) (CAS 51048-29-4), also known as S,S′-Bis(trimethylsilyl)-1,2-ethanedithiol, is a volatile organosilicon reagent (C₈H₂₂S₂Si₂, MW 238.56 g/mol) belonging to the thiosilane class. In this compound, both thiol groups of the 1,2-ethanedithiol backbone are capped with trimethylsilyl (TMS) protecting groups, rendering it a latent, non-odorous source of the 1,2-ethanedithiolate dianion.

Molecular Formula C8H22S2Si2
Molecular Weight 238.6 g/mol
CAS No. 51048-29-4
Cat. No. B1295004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Ethanedithiobis(trimethylsilane)
CAS51048-29-4
Molecular FormulaC8H22S2Si2
Molecular Weight238.6 g/mol
Structural Identifiers
SMILESC[Si](C)(C)SCCS[Si](C)(C)C
InChIInChI=1S/C8H22S2Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-8H2,1-6H3
InChIKeyCBRFJNLREFDKBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Ethanedithiobis(trimethylsilane) (CAS 51048-29-4): A Silylated Dithiol for Kinetic, Regioselective Carbonyl Protection


1,2-Ethanedithiobis(trimethylsilane) (CAS 51048-29-4), also known as S,S′-Bis(trimethylsilyl)-1,2-ethanedithiol, is a volatile organosilicon reagent (C₈H₂₂S₂Si₂, MW 238.56 g/mol) belonging to the thiosilane class . In this compound, both thiol groups of the 1,2-ethanedithiol backbone are capped with trimethylsilyl (TMS) protecting groups, rendering it a latent, non-odorous source of the 1,2-ethanedithiolate dianion. It is commercially available at ≥97.0% purity (GC) as a clear, colorless liquid with a boiling point of 93–94 °C at 0.5 mmHg, a density of 0.928 g/mL at 20 °C, and a refractive index n20/D of 1.495 . Its primary documented application is as a reagent for the kinetic, regioselective thioacetalization of carbonyl compounds (aldehydes and ketones) to form cyclic 1,3-dithiolane protecting groups under Lewis acid catalysis [1]. Secondary applications include participation in de-O-alkylation reactions of methyl and benzyl ethers when combined with zinc iodide and tetra-n-butylammonium iodide [2], and use as a silylating co-reagent in GC–MS derivatization protocols for forensic toxicology [3].

Workflow Kinetic, regioselective thioacetalization
Substrate Context Acid-sensitive or polycarbonyl substrates
Lab Fit Multi-user facilities; odor-controlled protocols

1,2-Ethanedithiobis(trimethylsilane) vs. Free 1,2-Ethanedithiol: Why Generic Substitution Fails for Sensitive-Substrate Protection


Direct substitution of 1,2-ethanedithiobis(trimethylsilane) with its parent dithiol, 1,2-ethanedithiol (EDT, CAS 540-63-6), or with monothiol TMS reagents such as methylthiotrimethylsilane (CAS 3908-55-2) is not chemically equivalent and can compromise reaction outcomes. Free EDT is a highly offensive-smelling, toxic liquid (bp 144–146 °C, flash point 44 °C, R23/24/25) that requires strong protic or Lewis acid catalysis for thioacetalization [1]. In contrast, the bis-TMS derivative enables thioacetalization under neutral, Lewis acid-catalyzed conditions with kinetic regioselectivity [2]. Monothiol TMS reagents such as methylthiotrimethylsilane generate acyclic thioketals rather than the cyclic 1,3-dithiolane products formed by the bis-TMS ethane backbone, and the reaction cannot be generalized to other thiols [3]. Furthermore, only the bis-TMS ethane-dithiol reagent has been demonstrated to participate in the ZnI₂/TBAI-mediated de-O-alkylation of methyl and benzyl ethers, a transformation that free EDT cannot effect [4]. These mechanistic and chemoselectivity differences mean that substituting the bis-TMS reagent with free EDT or a monothiol TMS reagent will alter—or completely fail to produce—the desired outcome in multi-step syntheses where orthogonal protection, neutral conditions, or cyclic dithiolane formation is required.

Target Reagent Bis-TMS ethane-dithiol enables neutral-condition, regioselective cyclic dithiolane formation. Kinetic control under Lewis acid catalysis.
vs
Generic Substitute Free 1,2-ethanedithiol requires strong acid, proceeds under thermodynamic control, and generates offensive odor. Limited regioselectivity; incompatible with acid-sensitive groups.

1,2-Ethanedithiobis(trimethylsilane) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Kinetic Regioselective Thioacetalization vs. Acid-Catalyzed 1,2-Ethanedithiol

1,2-Ethanedithiobis(trimethylsilane) is specifically documented as a reagent for the 'kinetic, regioselective thioacetalization of carbonyl compounds' in the Sigma-Aldrich technical note, citing the foundational work by Evans et al. (1977) on thiosilanes as selective carbonyl protection reagents [1]. The kinetically controlled, regioselective nature of this transformation is a documented advantage over the classical approach using free 1,2-ethanedithiol (EDT), which requires strong acid catalysts (e.g., BF₃·OEt₂, p-TsOH) and typically proceeds under thermodynamic control with lower regioselectivity [2]. The thiosilane reagent reacts via Lewis acid activation (e.g., ZnI₂, CoCl₂) of the TMS–S bond, generating a thiolate nucleophile in situ that adds to the carbonyl with kinetic selectivity, particularly differentiating between sterically and electronically distinct aldehyde and ketone sites within the same substrate [1].

Kinetic vs. Thermodynamic Control
Reported
Reagent enables kinetic, regioselective thioacetalization under ZnI₂ catalysis at ambient temperature.
Supports selective aldehyde protection in polycarbonyl substrates.
Data to verify: specific yield comparisons require primary source review.
Thioacetalization Carbonyl protection Regioselectivity

Physical Handling and Safety Profile vs. Odorous and Toxic 1,2-Ethanedithiol

The physical properties of 1,2-ethanedithiobis(trimethylsilane) confer distinct handling advantages over its parent dithiol. The target compound is a clear, colorless liquid with a boiling point of 93–94 °C at 0.5 mmHg, a density of 0.928 g/mL at 20 °C, a refractive index n20/D of 1.495, and a flash point of 67 °C (closed cup) . In contrast, 1,2-ethanedithiol (EDT) is a clear liquid with a boiling point of 144–146 °C at atmospheric pressure, a density of 1.123 g/mL at 25 °C, and a significantly lower flash point of 44–50 °C [1]. EDT is classified under UN 3071 (6.1/PG 2) with hazard codes T (Toxic), Xn (Harmful), F (Flammable) and risk phrases R23/24/25 (toxic by inhalation, in contact with skin, and if swallowed) [1]. Most critically, EDT possesses a notorious, highly offensive and persistent odor described as 'rotten cabbage or garlic' characteristic of volatile thiols . The bis-TMS derivative, by capping both –SH groups as –S–Si(CH₃)₃, eliminates the free thiol functionality and the associated odor, which is a substantial practical advantage for routine laboratory use . The higher flash point (67 °C vs. 44–50 °C) also reduces fire hazard during storage and handling [1].

Handling & Safety Profile
Cross-study
Eliminates free-thiol odor; flash point ~67 °C vs. 44–50 °C for EDT.
Context-dependent advantage for open-bench workflows.
Physical property comparison; does not imply reduced chemical toxicity.
Laboratory safety Reagent handling Physical properties

De-O-Alkylation of Ethers: Unique Reactivity Not Shared by Free 1,2-Ethanedithiol

As reported by Hanessian and Guindon (1980) in Tetrahedron Letters, 1,2-ethanedithiobis(trimethylsilane), along with methylthiotrimethylsilane and phenylthiotrimethylsilane, in combination with zinc iodide (ZnI₂) and tetra-n-butylammonium iodide (TBAI), effects de-O-alkylation of methyl and benzyl ethers under relatively mild conditions [1]. Critically, ester functions are unaffected and no iodides are formed in the cases studied—a chemoselectivity feature that free 1,2-ethanedithiol (EDT) cannot replicate because it lacks the silylated thiophile leaving group required for the SN2-type dealkylation mechanism [1]. This reaction pathway constitutes a distinct, quantitatively verified transformation that is exclusively available to the thiotrimethylsilane class and not to the parent dithiol. The three thiotrimethylsilane reagents (methylthio-, phenylthio-, and 1,2-ethanedithiobis-) are described as interchangeable for this transformation within the scope studied, meaning the bis-TMS ethane backbone does not impede the reaction while providing the added benefit of being a source of the 1,2-ethanedithiolate dianion for subsequent chemistry [1].

Unique De-O-Alkylation
Head-to-head
ZnI₂/TBAI system cleaves methyl/benzyl ethers; esters unaffected. Free EDT cannot effect this reaction.
Enables orthogonal ether deprotection strategy.
Quantitative yield data requires source review.
Dealkylation Ether cleavage Thiosilane

Neutral-Condition Reactivity Advantage Over Acid-Catalyzed 1,2-Ethanedithiol Protocols

The Science of Synthesis reference work explicitly classifies (alkylsulfanyl)trimethylsilanes—including 1,2-ethanedithiobis(trimethylsilane)—as 'versatile reagents for thioacetalization of carbonyl compounds under neutral conditions' [1]. This contrasts with the classical thioacetalization protocol employing free 1,2-ethanedithiol (EDT), which requires either a protic acid catalyst (p-TsOH, HCl) or a strong Lewis acid (BF₃·OEt₂) and generates water as a stoichiometric byproduct, often necessitating azeotropic removal or dehydrating agents [2]. The neutral-condition compatibility of the bis-TMS reagent is particularly advantageous for substrates containing acid-sensitive functional groups such as tert-butyldimethylsilyl (TBS) ethers, acetals, Boc-protected amines, and epoxides, which would be compromised under the acidic conditions required for free-EDT thioacetalization [3]. The TMS reagent reacts via Lewis acid activation (ZnI₂, CoCl₂, or TMSOTf) at the Si–S bond, generating hexamethyldisiloxane (inert) as the byproduct rather than water . While the Science of Synthesis entry provides a class-level statement rather than substrate-specific data, the operational principle is well-established across the thiosilane literature: the reaction proceeds at room temperature, under essentially neutral pH, and without the aqueous workup complications associated with strong-acid protocols [1].

Neutral Condition Compatibility
Class-level
Reaction proceeds via Lewis acid activation; byproduct is inert hexamethyldisiloxane, not water.
Context-dependent: supports use with acid-sensitive protecting groups.
Class-level inference; substrate-specific validation recommended.
Neutral conditions Acid-sensitive substrates Thioacetalization

Purity Specification and QC Documentation vs. Technical-Grade 1,2-Ethanedithiol

1,2-Ethanedithiobis(trimethylsilane) is commercially supplied at a standard purity of ≥97.0% as determined by gas chromatography (GC), with NMR confirmation of structure, by major international vendors including Sigma-Aldrich, TCI, and Aladdin . The Certificate of Analysis (COA) available from Sigma-Aldrich provides lot-specific data . In comparison, 1,2-ethanedithiol (EDT) is commonly supplied in multiple grades: a technical grade of ≥90% purity and a synthesis grade of ≥99.0% (GC) [1]. The ≥97.0% (GC) specification for the target compound is thus positioned between the technical and high-purity grades of EDT, but the critical distinction for procurement is the functional purity—EDT purity specifications do not account for the presence of odorous thiol impurities that can compromise laboratory air quality, whereas the TMS derivative's purity directly correlates to the absence of free thiol contaminants . Additionally, the TCI product specification includes both GC purity (min. 97.0%) and NMR structural confirmation, providing dual orthogonal quality metrics .

Purity & QC Documentation
Specification review
≥97.0% (GC) with NMR confirmation; lot-specific COA available.
Supports method transfer and secondary sourcing.
Purity position between EDT technical and synthesis grades; dual QC metrics add confidence.
Purity specification Quality control Procurement

1,2-Ethanedithiobis(trimethylsilane): Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Kinetic Regioselective Protection of Polycarbonyl Substrates in Complex Natural Product Synthesis

When a synthetic intermediate contains both an aldehyde and a ketone carbonyl that must be differentiated, 1,2-ethanedithiobis(trimethylsilane) with ZnI₂ catalysis enables kinetic, regioselective protection of the more electrophilic aldehyde as its 1,3-dithiolane, leaving the ketone untouched for subsequent transformations. This chemoselectivity outcome, documented by Evans et al. (1977) [1], cannot be reliably achieved with free 1,2-ethanedithiol under thermodynamic acid-catalyzed conditions, where both carbonyls would compete. The neutral conditions also preserve acid-sensitive functionality elsewhere in the molecule.

Selective Methyl/Benzyl Ether Cleavage in the Presence of Base-Labile Esters

For substrates requiring selective deprotection of methyl or benzyl ethers without hydrolyzing ester functionality, the ZnI₂/TBAI/1,2-ethanedithiobis(trimethylsilane) system reported by Hanessian and Guindon (1980) provides a uniquely mild and chemoselective solution [2]. Unlike traditional ether cleavage reagents (BBr₃, TMSI, HBr/AcOH) that also attack esters, the thiotrimethylsilane–ZnI₂ system leaves ester functions intact while effecting complete de-O-alkylation. Free 1,2-ethanedithiol cannot effect this transformation at all, making the TMS derivative the reagent of choice for this specific orthogonal deprotection strategy.

Odor-Controlled Carbonyl Protection in Multi-User Synthesis Core Facilities

In shared laboratory facilities, core synthesis labs, and educational settings where multiple researchers work in close proximity, the elimination of the characteristic 'rotten cabbage' thiol odor represents a compelling operational advantage . 1,2-Ethanedithiobis(trimethylsilane) can be handled on the open bench without the specialized ventilation (fume hoods dedicated to odorous thiol work) required for 1,2-ethanedithiol. The higher flash point (67 °C vs. 44 °C) also reduces flammable-liquid storage compliance burden . Procurement decisions in facilities without dedicated thiol-handling infrastructure should prioritize the TMS derivative for routine carbonyl protection workflows.

Silylating Co-Reagent in Forensic and Clinical GC–MS Derivatization Protocols

As demonstrated by Balikova (2001), 1,2-ethanedithiobis(trimethylsilane) can serve as a silylating co-reagent alongside MSTFA in GC–MS derivatization of opiate analytes (dihydrocodeine and metabolites) in human urine [3]. In this application, the reagent contributes to the formation of volatile, thermally stable TMS derivatives suitable for quantitative GC–MS analysis. While BSTFA and MSTFA alone are more common silylating reagents, the inclusion of 1,2-ethanedithiobis(trimethylsilane) in the derivatization mixture may improve chromatographic behavior for sulfur-containing or sterically hindered analytes—a hypothesis supported by the reagent's established role as a 'protecting reagent for aldehydes and ketones' [1]. Forensic and clinical laboratories validating GC–MS methods for opioid confirmation may consider this reagent as a specialty additive when standard silylation protocols yield inadequate derivatization.

Application
Selection Property
Validation Focus
Polycarbonyl substrate protection
Kinetic regioselectivity
Aldehyde vs. ketone discrimination in complex substrates
Orthogonal ether deprotection
Chemoselective de-O-alkylation
Ester group tolerance; absence of iodide byproducts
Multi-user lab carbonyl protection
Odor-controlled handling
Lab air quality compatibility; reduced ventilation requirements
GC–MS forensic derivatization
Silylating co-reagent activity
Chromatographic behavior for sterically hindered analytes

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